REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.[C:14]([Cu])#[N:15]>[Cu]I.CN1C(=O)CCC1>[C:14]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1)#[N:15]
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)OCC
|
Name
|
CuCN
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
CuI
|
Quantity
|
4.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
160 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 10 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen three times
|
Type
|
CUSTOM
|
Details
|
The reaction was degassed
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen three times
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction was heated to 180° C. for another 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (500 mL) and water (500 mL)
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (500 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 66.5% | |
YIELD: CALCULATEDPERCENTYIELD | 133.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |